molecular formula C38H42O2 B8234018 (R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol

(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol

Cat. No. B8234018
M. Wt: 530.7 g/mol
InChI Key: NPHWKRHCRVYRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol is a useful research compound. Its molecular formula is C38H42O2 and its molecular weight is 530.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol involves the reduction of a precursor compound followed by a series of reactions to form the final product.

Starting Materials
2,2'-binaphthalene-1,1'-diol, 2,4,6-trimethylphenylmagnesium bromide, Lithium aluminum hydride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Tetrahydrofuran, Methanol, Wate

Reaction
Step 1: React 2,2'-binaphthalene-1,1'-diol with 2 equivalents of 2,4,6-trimethylphenylmagnesium bromide in diethyl ether to form the corresponding Grignard reagent., Step 2: Add lithium aluminum hydride to the reaction mixture and stir at room temperature to reduce the Grignard reagent to the corresponding alcohol., Step 3: Quench the reaction with hydrochloric acid and extract the product with diethyl ether., Step 4: Purify the product by column chromatography to obtain the desired alcohol., Step 5: React the alcohol with sodium borohydride in methanol to form the corresponding diol., Step 6: Quench the reaction with water and extract the product with diethyl ether., Step 7: Purify the product by column chromatography to obtain the desired diol., Step 8: React the diol with sodium hydroxide in tetrahydrofuran to form the final product, (R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol., Step 9: Purify the product by column chromatography to obtain the final product in high yield and purity.

properties

IUPAC Name

1-[2-hydroxy-3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42O2/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35(37(31)39)36-30-14-10-8-12-28(30)20-32(38(36)40)34-25(5)17-22(2)18-26(34)6/h15-20,39-40H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHWKRHCRVYRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=C(C=C(C=C6C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol

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